molecular formula C19H23N3O4S B4267406 1-[(4-isopropylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine

1-[(4-isopropylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine

Cat. No.: B4267406
M. Wt: 389.5 g/mol
InChI Key: FYEPARNFLRMEDM-UHFFFAOYSA-N
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Description

1-[(4-isopropylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of both sulfonyl and nitrophenyl groups attached to a piperazine ring

Preparation Methods

The synthesis of 1-[(4-isopropylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 4-isopropylphenyl with a suitable sulfonyl chloride, followed by the nitration of the resulting intermediate. The final step involves the coupling of the nitrophenyl derivative with piperazine under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[(4-isopropylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-isopropylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-isopropylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[(4-isopropylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine can be compared with other similar compounds such as:

  • 1-[(4-isopropylphenyl)sulfonyl]-4-methylpiperazine
  • 1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine
  • 1-[(4-isopropylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine These compounds share structural similarities but differ in the substituents attached to the piperazine ring. The unique combination of sulfonyl and nitrophenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-nitrophenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-15(2)16-3-9-19(10-4-16)27(25,26)21-13-11-20(12-14-21)17-5-7-18(8-6-17)22(23)24/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEPARNFLRMEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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